molecular formula C6H11NO4 B1216850 3-Aminoadipic acid CAS No. 5427-96-3

3-Aminoadipic acid

Cat. No.: B1216850
CAS No.: 5427-96-3
M. Wt: 161.16 g/mol
InChI Key: XABCFXXGZPWJQP-UHFFFAOYSA-N
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Description

3-aminoadipic acid is an amino dicarboxylic acid that is adipic acid in which one of the hydrogens at position 3 is replaced by an amino group. It is a beta-amino acid, an amino dicarboxylic acid and a gamma-amino acid. It derives from an adipic acid.

Scientific Research Applications

1. Neurology and Retinal Health

3-Aminoadipic acid has been studied for its effects on the retina and Müller cells. Intravitreal application of α-aminoadipic acid in rabbits demonstrated that it can cause significant swelling in retinal Müller cells and lead to the extinction of the electroretinographic slow P III, which is a reaction to the external potassium ion concentration changes caused by photoreceptor activity (Reichenbach & Wohlrab, 1985). Additionally, it has been observed that α-aminoadipic acid can selectively destroy Müller cells in adult rat retina, which suggests potential applications in studying retinal function and diseases (Pedersen & Karlsen, 1979).

2. Antibiotic Production

This compound is significant in the biosynthesis of cephalosporins and penicillins. A study on the Cephalosporium sp. showed that peptides containing alpha-aminoadipic acid are involved in the production of cephalosporin C (Loder & Abraham, 1971). Another research demonstrated the incorporation of α-aminoadipic acid into isopenicillin N, further highlighting its role in penicillin biosynthesis (O'sullivan et al., 1979).

3. Neurotransmission and Brain Chemistry

This compound impacts neurotransmission and brain chemistry. It is a lysine metabolite with neuroexcitatory properties and affects the production of kynurenic acid, a broad-spectrum excitatory amino acid receptor antagonist. Studies show that this compound can regulate kynurenic acid levels in the brain, suggesting a role in neurodegenerative and seizure disorders (Wu, Ungerstedt & Schwarcz, 1995).

4. Cancer Research

This compound is also notable in cancer research. In a study on prostate carcinoma, metabolomic analysis identified aminoadipic acid as one of the metabolites that differentiate malignant from non-malignant prostate tissue. Its concentration was associated with disease recurrence, highlighting its potential as a diagnostic and prognostic biomarker (Jung et al., 2013).

Mechanism of Action

Target of Action

3-Aminoadipic acid, also known as 3-Aminohexanedioic acid, is a metabolic precursor in the biosynthesis of lysine through the α-aminoadipate pathway . Its primary targets are the enzymes involved in this pathway, which play a crucial role in the synthesis and degradation of lysine .

Mode of Action

During its biosynthesis, lysine is converted to this compound by two enzymes in three steps. The first two steps of the α-aminoadipate pathway are catalyzed by a bifunctional enzyme, lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH). In this process, glutamate and aminoadipic-semialdehyde are generated via saccharopine .

Biochemical Pathways

The α-aminoadipate pathway is a biochemical pathway for the synthesis of the amino acid L-lysine . In this pathway, α-ketoadipate is transaminated to α-aminoadipate, which is then reduced to allysine. Allysine couples with glutamate to give saccharopine, which is then cleaved to give lysine . This pathway is unique to several species of yeast, higher fungi, and certain protists .

Result of Action

The result of this compound’s action is the production of lysine, an essential amino acid. Lysine plays a vital role in protein synthesis, hormone production, and the immune system . Additionally, the D-enantiomer of α-Aminoadipic acid is a part of certain antibiotics .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, a study on Arabidopsis indicated that the redox environment, affected by various abiotic stress factors, could influence the metabolism of this compound . This suggests that the compound’s action, efficacy, and stability could be modulated by the cellular redox state .

Future Directions

Recent studies have identified 3-Aminoadipic acid as a potential biomarker for diabetes . Future research may focus on further understanding its role in disease processes and exploring its potential for disease prevention and therapy .

Biochemical Analysis

Biochemical Properties

3-Aminoadipic acid is involved in the α-aminoadipate pathway, which is essential for the biosynthesis of lysine. During this pathway, this compound interacts with several enzymes, including aminoadipate aminotransferase and aminoadipate reductase. These enzymes facilitate the conversion of this compound to other intermediates, such as α-ketoadipate and saccharopine, which are crucial for lysine biosynthesis .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate glucose homeostasis, suggesting its potential role in regulating blood sugar levels. Additionally, this compound can impact the expression of genes involved in metabolic pathways, thereby affecting overall cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. For instance, it binds to aminoadipate aminotransferase, facilitating the transamination process that converts this compound to α-ketoadipate. This interaction is crucial for the continuation of the lysine biosynthesis pathway. Additionally, this compound can influence enzyme activity, either by inhibiting or activating specific enzymes involved in metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but its degradation can lead to the formation of other metabolites that may have different effects on cells. Long-term exposure to this compound has been observed to impact cellular metabolism and function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have beneficial effects on metabolic pathways and glucose homeostasis. At high doses, it can exhibit toxic or adverse effects, including disruptions in cellular metabolism and potential toxicity to certain tissues. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the α-aminoadipate pathway for lysine biosynthesis. It interacts with enzymes such as aminoadipate aminotransferase and aminoadipate reductase, which facilitate its conversion to other intermediates. These interactions are crucial for maintaining metabolic flux and regulating metabolite levels within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation within specific cellular compartments. The distribution of this compound can influence its activity and function, as well as its overall impact on cellular processes .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within cells can affect its interactions with enzymes and proteins, thereby influencing its overall biochemical and cellular effects .

Properties

IUPAC Name

3-aminohexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c7-4(3-6(10)11)1-2-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABCFXXGZPWJQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901313637
Record name 3-Aminohexanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5427-96-3, 40967-78-0
Record name 3-Aminohexanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5427-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5427-96-3
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Record name 3-Aminohexanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901313637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-Aminoadipic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research paper mentions 3-Aminohexanedioic acid as part of a study on NAALA dipeptidase inhibitors. What was the main finding regarding this compound?

A1: The study found that incorporating 3-Aminohexanedioic acid into an Ac-Asp-Glu-OH analogue resulted in a very weak inhibitor of NAALA dipeptidase. Specifically, the compound Ac-Asp-3-aminohexanedioic acid (compound 6 in the study) showed a Ki value greater than 40 μM, indicating low inhibitory activity. [] This suggests that the structural modification introduced by 3-Aminohexanedioic acid did not favorably interact with the enzyme's active site.

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